![molecular formula C11H19N3O B8111667 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8111667.png)
4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
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Overview
Description
4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-c]pyridine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of ethoxymethyl and ethyl groups on the pyrazolo[3,4-c]pyridine ring system makes it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrazolones with ethylating agents under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted pyrazolo[3,4-c]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. It can be employed to investigate enzyme activities, receptor binding, and other biological processes.
Medicine: In the medical field, 4-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine may serve as a lead compound for drug discovery. Its derivatives could be explored for therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 4-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
4-(Ethoxymethyl)phenol: A phenolic compound with similar ethoxymethyl group.
2-Ethylpyridine: A pyridine derivative with an ethyl group.
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine: The core structure without substituents.
Uniqueness: 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine stands out due to its specific combination of substituents on the pyrazolo[3,4-c]pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
4-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-14-7-10-9(8-15-4-2)5-12-6-11(10)13-14/h7,9,12H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVERIUZAUPZGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(CNCC2=N1)COCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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